molecular formula C22H15F3N6O3 B2784820 6-(p-tolyl)-2-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 1189430-34-9

6-(p-tolyl)-2-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

Cat. No. B2784820
CAS RN: 1189430-34-9
M. Wt: 468.396
InChI Key: ZSBPCSJGGNQPMX-UHFFFAOYSA-N
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Description

6-(p-tolyl)-2-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C22H15F3N6O3 and its molecular weight is 468.396. The purity is usually 95%.
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Scientific Research Applications

Antiviral Activity

  • Research has shown promising antiviral activity against hepatitis-A virus (HAV) for derivatives of the triazolo[4,3-b]pyridazine class. Specifically, compounds synthesized from 6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione demonstrated significant effects on HAV (Shamroukh & Ali, 2008).

Antimicrobial Activity

  • Various derivatives of the compound exhibit antimicrobial properties. For instance, indolyl-substituted 2(3H)-furanones and related structures, including 1,2,4-triazoles, have shown activity against several types of bacteria and fungi (Abou-Elmagd et al., 2015).
  • Another study synthesized 1,2,4-triazole[3,4-b][1,3,4]thiadiazoles bearing pyrazole and tested them for antimicrobial activity against bacterial strains like Staphylococcus aureus and Escherichia coli, and fungi such as Aspergillus niger, showing marked inhibition (Reddy et al., 2010).

Structural and Chemical Analysis

  • Studies have focused on the structural characterization and chemical properties of derivatives, like 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, to understand their crystal structure and molecular interactions (Sallam et al., 2021).

Potential as Anti-diabetic Drugs

  • A study synthesized and evaluated triazolo-pyridazine-6-yl-substituted piperazines for their potential as anti-diabetic medications, exploring their inhibitory effects on Dipeptidyl peptidase-4 (DPP-4) (Bindu et al., 2019).

properties

IUPAC Name

6-(4-methylphenyl)-2-[[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F3N6O3/c1-13-2-4-14(5-3-13)17-10-11-18-28-30(21(32)31(18)27-17)12-19-26-20(29-34-19)15-6-8-16(9-7-15)33-22(23,24)25/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBPCSJGGNQPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN(C3=O)CC4=NC(=NO4)C5=CC=C(C=C5)OC(F)(F)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F3N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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